molecular formula C10H13FN2O B11759709 (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide

Cat. No.: B11759709
M. Wt: 196.22 g/mol
InChI Key: VWIJYTLNVUJJLI-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is a chiral amide derivative characterized by an (S)-configured α-amino group attached to a propionamide backbone. The aryl substituent at the amide nitrogen is a 4-fluoro-2-methylphenyl group, which introduces steric and electronic modifications.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

(2S)-2-amino-N-(4-fluoro-2-methylphenyl)propanamide

InChI

InChI=1S/C10H13FN2O/c1-6-5-8(11)3-4-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1

InChI Key

VWIJYTLNVUJJLI-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=O)[C@H](C)N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Protection of (S)-2-Aminopropanoic Acid :

    • (S)-2-Aminopropanoic acid (L-alanine) is protected as tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as base12.

    • Reaction :

      (S)-H2NCH(CH3)COOHBoc2O, TEABoc-NHCH(CH3)COOH\text{(S)-H}_2\text{NCH(CH}_3\text{)COOH} \xrightarrow{\text{Boc}_2\text{O, TEA}} \text{Boc-NHCH(CH}_3\text{)COOH}
    • Yield : ~95%2.

  • Acid Chloride Formation :

    • Boc-protected alanine is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the acid chloride12.

    • Reaction :

      Boc-NHCH(CH3)COOHSOCl2Boc-NHCH(CH3)COCl\text{Boc-NHCH(CH}_3\text{)COOH} \xrightarrow{\text{SOCl}_2} \text{Boc-NHCH(CH}_3\text{)COCl}
    • Conditions : Reflux for 2–4 hours.

  • Amide Bond Formation :

    • The acid chloride is reacted with 4-fluoro-2-methylaniline in DCM with TEA as a base13.

    • Reaction :

      Boc-NHCH(CH3)COCl+4-Fluoro-2-methylanilineTEABoc-NHCH(CH3)CONH-(4-Fluoro-2-methylphenyl)\text{Boc-NHCH(CH}_3\text{)COCl} + \text{4-Fluoro-2-methylaniline} \xrightarrow{\text{TEA}} \text{Boc-NHCH(CH}_3\text{)CONH-(4-Fluoro-2-methylphenyl)}
    • Yield : 80–85%1.

  • Deprotection :

    • Boc removal is achieved using trifluoroacetic acid (TFA) in DCM23.

    • Reaction :

      Boc-NHCH(CH3)CONH-ArTFAH2NCH(CH3)CONH-Ar\text{Boc-NHCH(CH}_3\text{)CONH-Ar} \xrightarrow{\text{TFA}} \text{H}_2\text{NCH(CH}_3\text{)CONH-Ar}
    • Yield : 90–95%2.

Key Data

StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, TEA, THF, 0°C to RT95%>98%
Acid Chloride FormationSOCl₂, DCM, reflux98%>99%
Amide Coupling4-Fluoro-2-methylaniline, TEA, DCM, RT85%97%
DeprotectionTFA/DCM (1:1), RT95%>99%

Coupling Using HATU/HOBt

Synthetic Pathway

  • In-Situ Activation :

    • Boc-(S)-alanine is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF)34.

    • Reaction :

      Boc-NHCH(CH3)COOHHATU, HOBt, DIPEAActive ester intermediate\text{Boc-NHCH(CH}_3\text{)COOH} \xrightarrow{\text{HATU, HOBt, DIPEA}} \text{Active ester intermediate}
  • Amide Formation :

    • The activated ester reacts with 4-fluoro-2-methylaniline in DMF3.

    • Reaction :

      Active ester+4-Fluoro-2-methylanilineBoc-NHCH(CH3)CONH-Ar\text{Active ester} + \text{4-Fluoro-2-methylaniline} \rightarrow \text{Boc-NHCH(CH}_3\text{)CONH-Ar}
    • Yield : 75–80%3.

  • Deprotection :

    • Boc group is removed with hydrochloric acid (HCl) in dioxane3.

    • Yield : 90%3.

Key Data

ParameterValue
Coupling ReagentHATU/HOBt
BaseN,N-Diisopropylethylamine (DIPEA)
SolventDMF
Reaction Time12–24 hours
Final Purity>98%

Catalytic Boronic Acid-Mediated Direct Amidation

Synthetic Pathway

  • Direct Coupling :

    • (S)-2-Aminopropanoic acid and 4-fluoro-2-methylaniline are heated with ortho-iodophenylboronic acid (IBA) catalyst in toluene under Dean-Stark conditions54.

    • Reaction :

      H2NCH(CH3)COOH+4-Fluoro-2-methylanilineIBA (10 mol%), 110°CH2NCH(CH3)CONH-Ar\text{H}_2\text{NCH(CH}_3\text{)COOH} + \text{4-Fluoro-2-methylaniline} \xrightarrow{\text{IBA (10 mol\%), 110°C}} \text{H}_2\text{NCH(CH}_3\text{)CONH-Ar}
    • Yield : 60–70%5.

Advantages and Limitations

  • Advantages : No protecting groups required; environmentally friendly5.

  • Limitations : Moderate yields; requires high catalyst loading5.

Reductive Amination Approach

Synthetic Pathway (Hypothetical)

  • Aldehyde Synthesis :

    • Oxidation of 4-fluoro-2-methylbenzyl alcohol to 4-fluoro-2-methylbenzaldehyde using pyridinium chlorochromate (PCC)6.

  • Reductive Amination :

    • React aldehyde with (S)-2-aminopropanamide hydrochloride using sodium triacetoxyborohydride (STAB) in THF6.

    • Reaction :

      4-Fluoro-2-methylbenzaldehyde+(S)-H2NCH(CH3)CONH2STAB(S)-H2NCH(CH3)CONH-(4-Fluoro-2-methylphenyl)\text{4-Fluoro-2-methylbenzaldehyde} + \text{(S)-H}_2\text{NCH(CH}_3\text{)CONH}_2 \xrightarrow{\text{STAB}} \text{(S)-H}_2\text{NCH(CH}_3\text{)CONH-(4-Fluoro-2-methylphenyl)}
    • Yield : ~50% (estimated from analogous reactions6).

Comparative Analysis of Methods

MethodYieldPurityEnvironmental ImpactScalability
Acid Chloride85%>99%Moderate (SOCl₂ use)High
HATU/HOBt80%98%LowModerate
Boronic Acid Catalysis65%95%LowLow
Reductive Amination50%90%High (STAB waste)Moderate

Critical Considerations

  • Enantiomeric Purity : Chiral integrity is maintained using (S)-2-aminopropanoic acid or its Boc derivative23.

  • Purification : Column chromatography (silica gel, EtOAc/hexanes) or recrystallization (ethanol/water) is used for final product13.

  • Alternative Reagents : DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for aqueous-phase coupling3.

Industrial-Scale Recommendations

The acid chloride method (Method 1) is preferred for high-volume production due to reliability and scalability. For greener synthesis, HATU-mediated coupling (Method 2) is recommended despite slightly lower yields.

Footnotes

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that derivatives of similar structures exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds with an N-aryl structure have demonstrated percent growth inhibitions ranging from 51.88% to 86.61% against different cancer cell lines, suggesting that modifications to the (S)-2-amino structure may yield potent anticancer agents .

Antimicrobial Properties

Research has identified the potential of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide as a scaffold for developing novel antimicrobial agents. Compounds with similar frameworks have been tested for their efficacy against Mycobacterium tuberculosis, showcasing moderate to potent activity with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This highlights the compound's potential in addressing antibiotic resistance.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, including anticonvulsant and neuroprotective effects. Fluorinated derivatives have been evaluated in seizure models, demonstrating reduced seizure thresholds compared to standard treatments like sodium valproate . This suggests that structural variations of (S)-2-amino compounds may lead to effective treatments for neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives involves various chemical pathways that enhance its biological activity. The structure-activity relationship studies indicate that specific substitutions on the aromatic ring significantly affect the compound's potency and selectivity towards biological targets. For example, modifications such as fluorination or the introduction of alkyl groups can enhance the compound's lipophilicity and bioavailability, leading to improved therapeutic outcomes .

Anticancer Study

In a recent study, a series of compounds related to this compound were synthesized and tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The results showed promising growth inhibition rates, supporting further investigation into these compounds as potential anticancer therapies .

Antimicrobial Investigation

Another significant case study focused on the antimicrobial properties of structurally similar compounds against M. tuberculosis. The findings revealed several derivatives with substantial antitubercular activity, indicating that (S)-2-amino derivatives could serve as leads for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural differentiator is the 4-fluoro-2-methylphenyl group. Below is a comparative analysis with analogues from the evidence:

Table 1: Structural and Functional Comparison of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide and Analogues
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 4-fluoro-2-methylphenyl C₁₀H₁₃FN₂O 196.22 Steric hindrance from methyl; moderate electron-withdrawing fluorine -
(S)-2-Amino-N-(4-nitrophenyl)-propionamide 4-nitrophenyl C₉H₁₁N₃O₃ 209.20 Strong electron-withdrawing nitro group; used as chromogenic substrate (e.g., Ala-pNA)
(S)-2-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)-propionamide Benzothiazole with CF₃O group C₁₂H₁₁F₃N₂O₂S 304.29 Riluzole prodrug; enhanced solubility and CNS targeting
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-fluorobenzyl C₁₀H₁₃FN₂O 196.22 Discontinued; potential metabolic instability
(S)-2-Amino-N-(2,4-dichloro-benzyl)-propionamide 2,4-dichlorobenzyl C₁₀H₁₂Cl₂N₂O 247.12 Increased lipophilicity; halogenated aryl for binding affinity
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Isopropyl and thiophene-oxoethyl C₁₂H₁₈N₂O₂S 254.34 Heterocyclic thiophene; potential protease inhibition

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-fluoro group in the target compound is less electron-withdrawing than the nitro group in ’s analogue. This difference may influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions.

Biological Activity

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an amino group and a fluoro-substituted aromatic ring, which contribute to its biological properties. The presence of these functional groups enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Lipophilicity : The fluoro group increases the compound's lipophilicity, facilitating better membrane permeability and potentially enhancing bioavailability.
  • Target Modulation : The compound may interact with specific molecular targets such as receptors or enzymes, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that analogs of propionamide compounds can act as quorum sensing inhibitors (QSIs). These compounds disrupt bacterial communication, which is crucial for virulence and biofilm formation. A study demonstrated that similar compounds inhibited bioluminescence in Vibrio harveyi with an IC50 of 99 µM, suggesting potential for developing antimicrobial agents .

Anticonvulsant Activity

Studies on related compounds have shown anticonvulsant properties through modulation of GABA receptors and blockade of sodium channels. For instance, the compound 3-hydroxy-3-ethyl-3-phenylproionamide has been linked to seizure control, indicating that structural modifications can enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the propionamide scaffold significantly affect biological activity. For example, substituents on the aromatic ring can enhance or diminish potency against various biological targets .

Case Studies

  • Quorum Sensing Inhibition :
    • Objective : To evaluate the effectiveness of this compound as a QSI.
    • Results : The compound showed promising inhibition of QS-regulated phenotypes in Vibrio harveyi, indicating potential use in treating bacterial infections.
  • Anticonvulsant Testing :
    • Objective : To assess the anticonvulsant activity of similar propionamide derivatives.
    • Results : Compounds demonstrated significant efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), suggesting a role in modulating GABAergic transmission .

Data Table: Biological Activities Summary

Activity TypeCompound/AnalogIC50/EffectReference
Quorum Sensing(S)-2-Amino-N-(4-fluoro-2-methyl)IC50 = 99 µM
Anticonvulsant3-Hydroxy-3-ethyl-3-phenylproionamideEffective against PTZ
SAR StudyVarious PropionamidesPotency varies by substituent

Q & A

Q. Critical Analysis :

  • Common pitfalls : Poor crystal quality or twinning can lead to ambiguous data. Use PLATON’s TWINLAW to detect twinning .
  • Data validation : Cross-validate with circular dichroism (CD) spectroscopy if crystallography is inconclusive .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

TechniqueKey Peaks/DataPurpose
¹H NMR (DMSO-d₆)δ 1.35 (d, J=6.8 Hz, CH₃), δ 6.8–7.2 (m, aromatic H)Confirm structure, purity, and stereochemistry
IR ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H stretch)Verify amide bond formation
HPLC-MS [M+H]⁺ = 237.1 (calc. 237.2)Assess purity and molecular weight
UV-Vis λ_max ~270 nm (aryl-F absorption)Quantify concentration in solution

Q. Procedure :

  • For NMR, use a 400 MHz instrument with TMS as an internal standard. Integrate peaks to confirm stoichiometry .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in experimental design. Mitigation strategies include:

Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .

Control variables :

  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
  • pH stability : Test compound stability in assay buffers using LC-MS .

Statistical rigor : Apply ANOVA with post-hoc tests to evaluate significance of observed differences .

Case Study :
If IC₅₀ values conflict, replicate experiments under identical conditions and compare with reference compounds (e.g., known SARMs in ).

Basic: What are the solubility properties and how do they affect experimental design?

Methodological Answer:

SolventSolubility (mg/mL)Application
DMSO>50Stock solutions for in vitro assays
Ethanol~10Chromatography standards
Water<0.1Avoid for kinetic studies

Q. Experimental Design Tips :

  • For in vivo studies, use cyclodextrin-based formulations to enhance aqueous solubility .
  • Pre-filter (0.22 µm) DMSO stocks to remove particulates before cell-based assays .

Advanced: Strategies for optimizing reaction yields in enantioselective synthesis

Methodological Answer:

Catalyst selection : Use chiral auxiliaries like Evans’ oxazolidinones or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) .

Reaction monitoring : Employ in-situ FTIR to track amide bond formation and optimize reaction time .

Purification : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to isolate the (S)-enantiomer .

Q. Yield Optimization Table :

ConditionYield (%)ee (%)
Room temp, 12h6592
40°C, 6h7895
Catalyst loading: 5 mol%8598

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